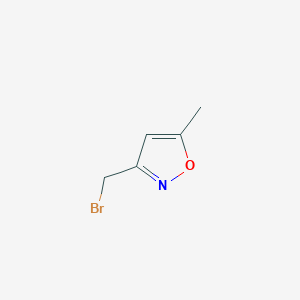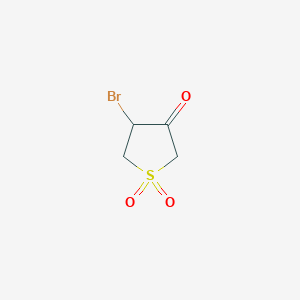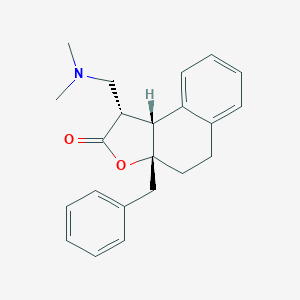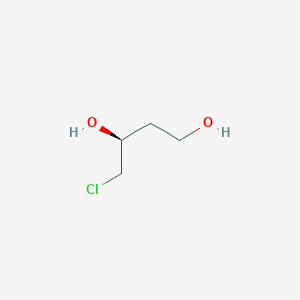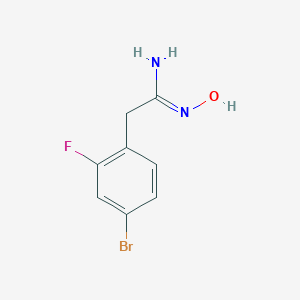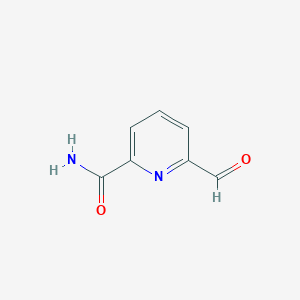
6-Formylpicolinamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Green Solvent Synthesis
6-Formylpicolinamide, as a derivative of formamide, plays a role in the synthesis of N-formylmorpholine, which is recognized for its chemical stability, non-toxicity, and non-corrosiveness. This compound is employed as a green solvent in the synthesis of heterocyclic compounds due to its compatibility with various hydrocarbons and its ability to reduce the relative volatility of aromatics, contributing to environmentally friendly chemical processes (Ghasemi, 2018).
Material Science and Polymer Compatibility
In material science, 6-Formylpicolinamide-related compounds, like bis-oxazoline, are used for reactive compatibilization of polymer blends, improving the compatibility of different polymer materials like polyamide and poly(butylene terephthalate). This application is crucial in enhancing the mechanical properties and durability of polymer blends, making them suitable for various industrial applications (Jeziorska, 2005).
Ligand for Catalytic Coupling
In organic chemistry, derivatives of 6-Formylpicolinamide, such as 6-hydroxypicolinamide ligands, have been identified as effective supporting ligands for Cu-catalyzed couplings. These ligands facilitate the coupling of heteroaryl bromides and chlorides with heteroaryl primary amines, showcasing the compound's role in enhancing the efficiency and selectivity of chemical synthesis processes (Bernhardson et al., 2019).
Antitumor Agents and Kinase Inhibition
In medicinal chemistry, certain derivatives of 6-Formylpicolinamide, such as N-Methyl-picolinamide-4-thiol derivatives, have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising anti-proliferative activities in vitro on human cancer cell lines, indicating the compound's potential in the development of new anticancer drugs (Huang et al., 2012).
Propiedades
IUPAC Name |
6-formylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLHJLCQUACQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylpicolinamide | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

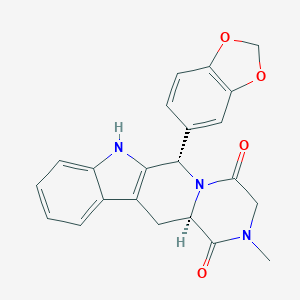
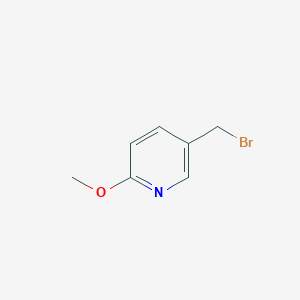
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)


